2-(Piperidin-1-yl)ethanethioamide

Phosphodiesterase inhibition PDE4A cAMP hydrolysis

Select 2-(Piperidin-1-yl)ethanethioamide (CAS 98428-85-4) for its validated PDE4A inhibitory activity (IC₅₀ = 553 nM) and lead-like physicochemical profile (MW 158.26, LogP 0.76, TPSA 29.26 Ų). Unlike N-alkylated or ring-substituted analogs that show divergent DPP inhibition and altered solubility, this unsubstituted piperidine-thioamide scaffold provides a consistent baseline for SAR studies, assay validation, and lead optimization. Its low molecular weight and balanced lipophilicity allow ample property-guided derivatization without violating Lipinski thresholds. Ensure assay reproducibility and research continuity by sourcing the exact chemotype that matches published PDE4A pharmacology data.

Molecular Formula C7H14N2S
Molecular Weight 158.26
CAS No. 98428-85-4
Cat. No. B2836189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperidin-1-yl)ethanethioamide
CAS98428-85-4
Molecular FormulaC7H14N2S
Molecular Weight158.26
Structural Identifiers
SMILESC1CCN(CC1)CC(=S)N
InChIInChI=1S/C7H14N2S/c8-7(10)6-9-4-2-1-3-5-9/h1-6H2,(H2,8,10)
InChIKeyUIZPJCVGVCURNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Piperidin-1-yl)ethanethioamide (CAS 98428-85-4): Structural Overview and Procurement Considerations for Thioamide-Based Research


2-(Piperidin-1-yl)ethanethioamide (CAS 98428-85-4) is an organic compound belonging to the piperidine-thioamide class, characterized by a piperidine ring attached to an ethanethioamide group with the molecular formula C₇H₁₄N₂S and a molecular weight of 158.26 g/mol . The compound is commercially available as a research reagent with catalog purities typically ranging from 95% to 98%, and is supplied as a solid under ambient storage conditions for laboratory use . Its physicochemical properties—including a predicted boiling point of 251.8±42.0 °C at 760 mmHg, a density of 1.100±0.06 g/cm³, a predicted pKa of 13.00±0.29, a topological polar surface area (TPSA) of 29.26 Ų, and a calculated LogP of 0.7584—define a profile that places it among moderately polar, basic thioamide scaffolds, but these computational descriptors alone do not establish differentiation for procurement decisions .

Why 2-(Piperidin-1-yl)ethanethioamide Cannot Be Arbitrarily Substituted with Other Piperidine-Thioamide Analogs


Procurement decisions for 2-(Piperidin-1-yl)ethanethioamide (CAS 98428-85-4) must consider that piperidine-thioamide derivatives are not functionally interchangeable. Even structurally subtle modifications—such as ring substitution, N-alkylation, or linker variation—can produce substantial shifts in target binding affinity and physicochemical properties [1][2]. For example, substitution of the piperidine ring with a 4-amino group alters hydrogen bonding capacity and molecular weight (173.28 g/mol versus 158.26 g/mol), which directly impacts solubility and target recognition . Similarly, N-alkylation with a cyclohexyl group produces a bulkier, more lipophilic analog (MW >250 g/mol) with markedly different biological activity profiles and solubility characteristics [3]. The thioamide functional group confers distinct electronic and steric properties compared to amide analogs, influencing binding mode and metabolic stability, meaning that even analogs with identical core scaffolds may exhibit divergent performance in biological assays and synthetic applications [4]. These differences underscore that empirical, data-driven evaluation—not structural similarity alone—must guide compound selection for research continuity and reproducible outcomes.

Quantitative Differentiation Evidence for 2-(Piperidin-1-yl)ethanethioamide: Procurement-Relevant Comparative Data


PDE4A Inhibitory Activity: 2-(Piperidin-1-yl)ethanethioamide Demonstrates Comparable Potency to Reference PDE4 Inhibitors in Recombinant Enzyme Assays

2-(Piperidin-1-yl)ethanethioamide has been evaluated in vitro for inhibitory activity against recombinant human phosphodiesterase type 4A (PDE4A), a target implicated in inflammatory and respiratory diseases [1]. In an assay measuring cAMP hydrolysis by HTRF (homogeneous time-resolved fluorescence) in HEK293 cells overexpressing PDE4A, the compound exhibited an IC₅₀ of 553 nM [2]. This places it in a comparable potency range to known PDE4 inhibitors, including structurally similar piperidine-thioamide scaffolds that have shown IC₅₀ values from 46 nM to 550 nM in related PDE4 assay formats [3][4]. The observed activity supports its utility as a tool compound for PDE4 target engagement studies and as a starting scaffold for medicinal chemistry optimization.

Phosphodiesterase inhibition PDE4A cAMP hydrolysis Enzymatic assay

Physicochemical Profile: Moderate Lipophilicity and Topological Polar Surface Area Differentiate 2-(Piperidin-1-yl)ethanethioamide from More Lipophilic Thioamide Analogs

The physicochemical profile of 2-(Piperidin-1-yl)ethanethioamide includes a calculated LogP of 0.7584 and a topological polar surface area (TPSA) of 29.26 Ų, with a predicted pKa of 13.00±0.29 . In comparison, the N-cyclohexyl analog (BDBM12456) is substantially more lipophilic due to the cyclohexyl substitution, which increases molecular weight beyond 250 g/mol and is expected to elevate LogP above 2.0, reducing aqueous solubility and altering membrane permeability characteristics [1]. The TPSA of 29.26 Ų for 2-(Piperidin-1-yl)ethanethioamide is below the typical threshold for favorable oral absorption (TPSA < 140 Ų), but its moderate LogP (~0.76) balances lipophilicity and hydrophilicity, distinguishing it from both more lipophilic (e.g., N-cyclohexyl) and more polar (e.g., 4-amino substituted) analogs .

Physicochemical properties Lipophilicity Drug-likeness Solubility prediction

Synthetic Accessibility: One-Pot Thioamide Formation from Readily Available Piperidine Precursors

2-(Piperidin-1-yl)ethanethioamide can be synthesized via established thioamide formation routes that leverage the nucleophilicity of the piperidine nitrogen and the reactivity of thioamide precursors [1]. A documented synthetic pathway involves reacting piperidine with 2-chloroethylamine hydrochloride to form 2-(piperidin-1-yl)ethanamine, followed by treatment with thiourea to yield the target thioamide . More generally, N-substituted thioamides, including those with piperidine moieties, can be prepared via convenient one-pot methods from acyl halides, amines, and H₂O/PSCl₃/Et₃N under solvent-free, microwave-assisted conditions with reported yields ranging from good to excellent [2]. This synthetic accessibility contrasts with more complex analogs (e.g., 4-aminopiperidinyl derivatives) that require additional protection-deprotection steps and activating agents such as DCC or CDI .

Thioamide synthesis Microwave-assisted synthesis One-pot preparation Scalable synthesis

Comparative Biological Activity Profile: 2-(Piperidin-1-yl)ethanethioamide Exhibits Distinct Target Engagement Pattern Relative to N-Alkylated Thioamide Analogs

Comparative analysis of publicly available bioactivity data reveals that 2-(Piperidin-1-yl)ethanethioamide engages different biological targets than its N-alkylated analogs. The N-cyclohexyl derivative (BDBM12456) exhibits measurable but weak inhibition of dipeptidyl peptidase 4 (DPP-4) with an IC₅₀ of 1.00 × 10⁶ nM (1 mM) and dipeptidyl peptidase 2 (DPP-2) with an IC₅₀ of 6.90 × 10⁴ nM (69 µM), as measured by chromogenic substrate cleavage assays [1]. In contrast, 2-(Piperidin-1-yl)ethanethioamide has been documented as a PDE4A inhibitor (IC₅₀ = 553 nM) [2] but no DPP inhibition data are available, suggesting a divergent target selectivity profile. The benzodioxolyl-methyl analog (BDBM12458) shows somewhat more potent DPP inhibition (IC₅₀ = 4.20 × 10⁴ nM, 42 µM) compared to the N-cyclohexyl derivative, but both remain in the micromolar-to-millimolar range, whereas the target compound demonstrates sub-micromolar PDE4A engagement [3].

Target engagement Dipeptidyl peptidase Enzyme inhibition Selectivity profile

Molecular Properties and Drug-Likeness Assessment: Target Compound Conforms to Lipinski's Rule of Five with Favorable Physicochemical Profile

2-(Piperidin-1-yl)ethanethioamide meets all Lipinski's Rule of Five criteria for drug-likeness: molecular weight of 158.26 g/mol (<500 Da), LogP of 0.7584 (<5), one hydrogen bond donor (<5), and two hydrogen bond acceptors (<10) . In comparison, the N-cyclohexyl analog (BDBM12456, MW >250 g/mol) and the 4-amino analog (MW 173.28 g/mol) both maintain compliance, but the target compound's balanced profile—particularly its moderate LogP of 0.76 and low TPSA of 29.26 Ų—suggests favorable oral bioavailability potential and adequate aqueous solubility for in vitro and in vivo applications [1]. These computed parameters align with the compound's observed behavior as a solid at room temperature with solubility in polar solvents, making it suitable for standard DMSO stock solution preparation in biological assays .

Drug-likeness Lipinski's Rule of Five Molecular descriptors Lead optimization

Research and Industrial Application Scenarios for 2-(Piperidin-1-yl)ethanethioamide Based on Differentiated Evidence


PDE4A Target Engagement Studies and Phosphodiesterase Inhibitor Screening

Researchers investigating PDE4A as a therapeutic target for inflammatory, respiratory, or central nervous system disorders can utilize 2-(Piperidin-1-yl)ethanethioamide as a tool compound with validated sub-micromolar inhibitory activity (IC₅₀ = 553 nM in recombinant PDE4A cAMP hydrolysis assays) [1]. This compound provides a structurally distinct piperidine-thioamide scaffold for exploring PDE4 active site interactions, complementing existing PDE4 inhibitor chemotypes. Its moderate potency makes it suitable for primary screening campaigns, assay validation, and structure-activity relationship (SAR) studies where baseline PDE4A engagement is required. The compound's favorable physicochemical profile (LogP 0.76, TPSA 29.26 Ų) facilitates DMSO stock preparation and minimizes solubility-related assay interference .

Medicinal Chemistry Lead Optimization Using Piperidine-Thioamide Scaffolds

Medicinal chemistry teams engaged in lead optimization programs can employ 2-(Piperidin-1-yl)ethanethioamide as a lead-like starting scaffold due to its compliance with Lipinski's Rule of Five (MW 158.26, LogP 0.7584, HBD 1, HBA 2) and documented PDE4A inhibitory activity [1]. The piperidine nitrogen and thioamide sulfur provide synthetic handles for further derivatization, including N-alkylation, oxidation to sulfoxides or sulfones, or reduction to the corresponding amine . The compound's low molecular weight and balanced lipophilicity offer ample room for property-guided optimization without violating drug-likeness thresholds, while its distinct selectivity profile (PDE4A inhibition rather than DPP inhibition) guides appropriate target-focused SAR exploration [2].

Thioamide Reactivity Studies and Synthetic Methodology Development

Synthetic chemists developing new thioamide-forming methodologies can use 2-(Piperidin-1-yl)ethanethioamide as a representative N-alkyl thioamide substrate for reaction optimization and scope demonstration [1]. The compound is accessible via established two-step routes from piperidine and can serve as a benchmark substrate for evaluating novel thioamide synthesis protocols, including microwave-assisted, one-pot, and solvent-free methods . Its thioamide functional group can undergo further transformations—oxidation to sulfoxides/sulfones, reduction to amines, or nucleophilic substitution—making it a versatile intermediate for exploring downstream synthetic applications and for training purposes in academic and industrial synthetic chemistry laboratories .

Comparative Pharmacology Studies of Piperidine-Thioamide Analogs

Pharmacology research groups conducting comparative studies of piperidine-thioamide derivatives can use 2-(Piperidin-1-yl)ethanethioamide as a reference compound to benchmark the effects of structural modifications on target selectivity and potency [1]. Its PDE4A IC₅₀ of 553 nM contrasts with the weak DPP inhibition (IC₅₀ = 1 mM to 42 µM) exhibited by N-alkylated analogs such as the N-cyclohexyl and benzodioxolyl-methyl derivatives . This divergent bioactivity profile enables systematic investigation of how N-substitution and ring modifications alter enzyme recognition and binding mode, informing rational design strategies for next-generation inhibitors with improved selectivity windows and reduced off-target pharmacology .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Piperidin-1-yl)ethanethioamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.